Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-
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Overview
Description
3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one, which includes a thieno ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with allyl isothiocyanate, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno or pyrimidine rings.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated potential antitubercular and anticancer activities, with studies showing significant activity against Mycobacterium tuberculosis and certain cancer cell lines
Industry: Its unique structure allows for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacteria’s energy metabolism . In cancer research, the compound targets VEGFR-2, inhibiting its activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group instead of a mercapto group, leading to different biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and are studied for their anticancer properties.
Uniqueness
3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of an allyl group and a mercapto group, which contribute to its diverse reactivity and potential therapeutic applications. Its ability to inhibit specific enzymes and proteins makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H8N2OS2 |
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Molecular Weight |
224.3 g/mol |
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H8N2OS2/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h2-3,5,7H,1,4H2 |
InChI Key |
AMTWYTUZHLLFAN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2C(=NC1=S)C=CS2 |
Origin of Product |
United States |
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